2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide
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Overview
Description
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide is a complex organic compound with the molecular formula C18H23Cl2NO This compound is characterized by its cyclopropane ring, which is substituted with dichloro and dimethyl groups, and an amide linkage to an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, which is then functionalized with dichloro and dimethyl groups. The indene derivative is synthesized separately and then coupled with the cyclopropane intermediate through an amide bond formation reaction. This process often requires specific catalysts and reaction conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,2-dichloro-3,3-dimethylcyclopropanecarboxamide: Lacks the indene derivative, making it less complex.
3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide: Does not have the dichloro substitution, affecting its reactivity.
Uniqueness
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO/c1-10-9-16(2,3)11-7-6-8-12(13(10)11)21-15(22)14-17(4,5)18(14,19)20/h6-8,10,14H,9H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDZICXMAUTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)NC(=O)C3C(C3(Cl)Cl)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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